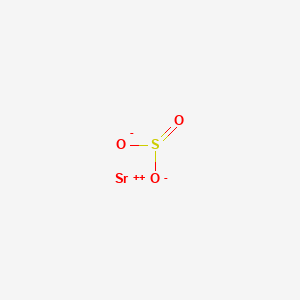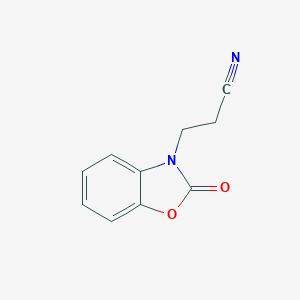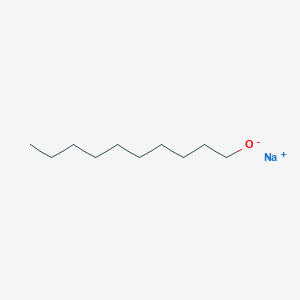
Sodium decanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium decanolate is a chemical compound that belongs to the class of carboxylates and is derived from the fatty acid decanoic acid. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. Sodium decanolate is used as a surfactant, emulsifier, and dispersing agent in various industries, including pharmaceuticals, food, and cosmetics. In
Mecanismo De Acción
The mechanism of action of sodium decanolate is not well understood. It is believed to act as a surfactant and emulsifier, which helps to improve the solubility and bioavailability of drugs. Sodium decanolate is also believed to interact with cell membranes, disrupting their structure and function.
Efectos Bioquímicos Y Fisiológicos
Sodium decanolate has been shown to have antimicrobial properties. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Sodium decanolate has also been shown to have anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Sodium decanolate has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium decanolate has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use surfactant and emulsifier. Sodium decanolate is also biodegradable and non-toxic, making it a safe alternative to other surfactants and emulsifiers. However, sodium decanolate has some limitations. It has a relatively low solubility in water, which can limit its use in some applications. Sodium decanolate can also be sensitive to pH and temperature changes, which can affect its stability and performance.
Direcciones Futuras
There are several future directions for research on sodium decanolate. One area of research is the development of new drug formulations using sodium decanolate as a surfactant and emulsifier. Another area of research is the study of the mechanism of action of sodium decanolate. Understanding how sodium decanolate interacts with cell membranes and other biological molecules could lead to the development of new drugs and therapies. Additionally, research on the use of sodium decanolate in the preparation of nanoparticles and microspheres could lead to new drug delivery systems with improved performance and efficacy.
Aplicaciones Científicas De Investigación
Sodium decanolate has a wide range of applications in scientific research. It is used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Sodium decanolate is also used as an emulsifier and dispersing agent in the preparation of drug formulations. It is used to improve the solubility and bioavailability of poorly soluble drugs. Sodium decanolate is also used in the preparation of microspheres and microcapsules for drug delivery.
Propiedades
Número CAS |
13675-38-2 |
|---|---|
Nombre del producto |
Sodium decanolate |
Fórmula molecular |
C10H21NaO |
Peso molecular |
180.26 g/mol |
Nombre IUPAC |
sodium;decan-1-olate |
InChI |
InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1 |
Clave InChI |
JDBNUMXMGTYDDY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCCCC[O-].[Na+] |
SMILES canónico |
CCCCCCCCCC[O-].[Na+] |
Sinónimos |
Sodium decylate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

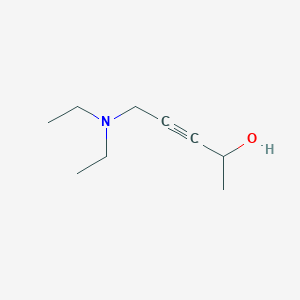
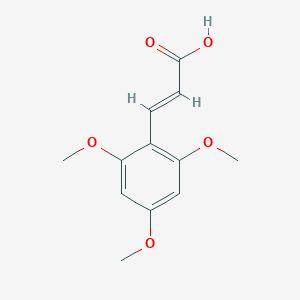
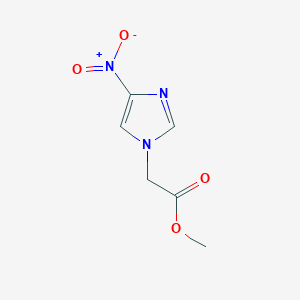
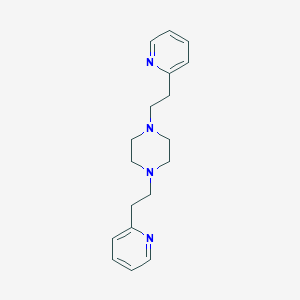
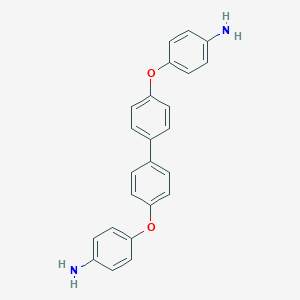
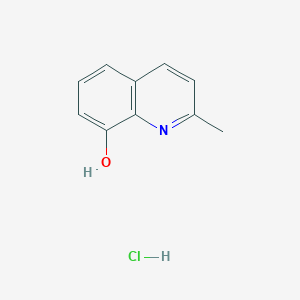
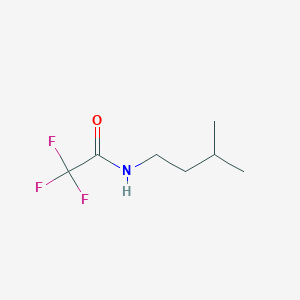
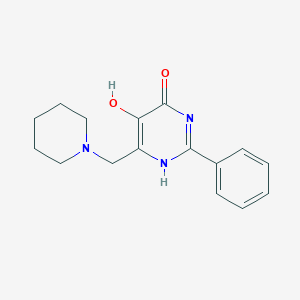
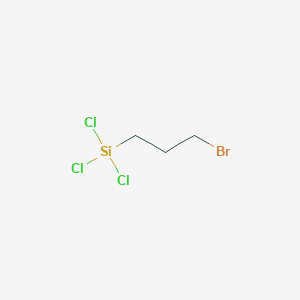
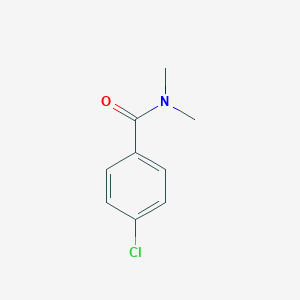
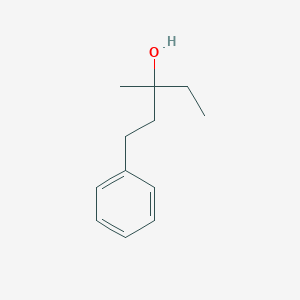
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
